REACTION_CXSMILES
|
C[Mg]Br.[NH2:4][C:5]1[C:10]2=[CH:11][C:12]([CH:14]=[O:15])=[CH:13][N:9]2[N:8]=[CH:7][N:6]=1.[CH3:16]O.[NH4+].[Cl-]>C(OCC)C.C1COCC1.CCOC(C)=O>[NH2:4][C:5]1[C:10]2=[CH:11][C:12]([CH:14]([OH:15])[CH3:16])=[CH:13][N:9]2[N:8]=[CH:7][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NN2C1=CC(=C2)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer was isolated while the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was back extracted with EtOAc (4×20 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified by flash chromatography (85:15 v/v CH2Cl2-MeOH)
|
Type
|
CONCENTRATION
|
Details
|
The purified fractions were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=CC(=C2)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.37 mmol | |
AMOUNT: MASS | 422 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |